5-(6-Chloropyridin-3-yl)-5-oxopentanenitrile
Description
5-(6-Chloropyridin-3-yl)-5-oxopentanenitrile is a nitrile-containing compound featuring a 6-chloropyridin-3-yl moiety linked to a ketone group within a pentanenitrile backbone.
Properties
IUPAC Name |
5-(6-chloropyridin-3-yl)-5-oxopentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-10-5-4-8(7-13-10)9(14)3-1-2-6-12/h4-5,7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNMICHZVVHYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CCCC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-86-4 | |
| Record name | 6-Chloro-δ-oxo-3-pyridinepentanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Directed Ortho-Metalation for Side-Chain Introduction
The lithiation of 6-chloropyridin-3-yl derivatives, as demonstrated in the synthesis of tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate, offers a template for functionalizing the pyridine ring. In this method, n-BuLi at -78°C deprotonates the pyridine ring at the 4-position, enabling iodination with I₂. Adapting this approach, lithiation at the 3-position (adjacent to the chlorine substituent) could allow the introduction of electrophiles to form the ketone and nitrile groups.
For example, quenching the lithiated species with a carbonyl electrophile, such as an ester or nitrile-containing compound, may yield intermediates with the desired side chain. A hypothetical pathway involves:
-
Lithiation of 6-chloronicotinic acid derivatives using n-BuLi/TMEDA at -78°C.
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Reaction with 4-cyano-2-butanone or analogous electrophiles to form the γ-ketonitrile chain.
This method parallels Step 2 in the iodination of tert-butyl (6-chloropyridin-3-yl)carbamate, where yields of 32.3% were achieved under similar conditions. Challenges include regioselectivity and side reactions due to the electron-deficient pyridine ring.
Sequential Cyanation and Carbonylation Strategies
Cyanide Displacement on Halogenated Intermediates
The introduction of a nitrile group via nucleophilic substitution is a well-established method. For instance, displacing iodide in tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate with a cyanide source (e.g., KCN or CuCN) could yield nitrile-functionalized intermediates. Subsequent oxidation or carbonylation steps might then generate the ketone moiety.
A proposed sequence:
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Iodination : As described in, tert-butyl (6-chloropyridin-3-yl)carbamate undergoes iodination at the 4-position using n-BuLi and I₂ (32.3% yield).
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Cyanation : Reaction with CuCN in DMF at elevated temperatures to replace iodine with a nitrile group.
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Deprotection and Carbonylation : Removal of the Boc group under acidic conditions, followed by carbonylation using phosgene equivalents (e.g., triphosgene) to form the ketone.
This route mirrors the carbonylation step in, where phosgene equivalents were used to synthesize oxazolidinones. However, competing reactions during cyanation and the stability of intermediates under carbonylation conditions require careful optimization.
Coupling Reactions for Side-Chain Assembly
Suzuki-Miyaura Cross-Coupling
The pyridine ring could serve as a coupling partner for pre-formed nitrile-ketone fragments. For example, a boronated γ-ketonitrile could couple with 6-chloro-3-iodopyridine under palladium catalysis. This approach avoids direct functionalization of the electron-deficient pyridine ring and leverages established cross-coupling protocols.
Example Protocol :
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Borylation : Synthesize a boronic ester from 5-oxopentanenitrile.
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Coupling : React with 6-chloro-3-iodopyridine using Pd(PPh₃)₄ and Na₂CO₃ in a solvent like dioxane/water (80°C, 12 h).
Stepwise Construction of the Pentanenitrile Chain
Michael Addition to Acrylonitrile Derivatives
A convergent synthesis could involve the Michael addition of a pyridinyl Grignard reagent to an α,β-unsaturated nitrile. For instance:
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Generate a Grignard reagent from 6-chloro-3-bromopyridine.
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Add to 3-buten-2-one (methyl vinyl ketone) to form a tertiary alcohol.
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Oxidize the alcohol to the ketone and introduce the nitrile via dehydration-cyanation.
This method’s feasibility depends on the stability of the pyridinyl Grignard reagent, which may require low temperatures (-40°C) and anhydrous conditions.
Comparative Analysis of Synthetic Routes
*Estimated based on analogous reactions.
Critical Considerations in Process Optimization
Solvent and Temperature Effects
Low-temperature conditions (-78°C) are critical for lithiation steps to prevent side reactions. Polar aprotic solvents (THF, DMF) enhance reaction rates in cross-couplings and cyanations.
Chemical Reactions Analysis
Hydrolysis Reactions
The nitrile group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides. For example:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂SO₄ (20%), reflux, 6 h | 5-(6-Chloropyridin-3-yl)-5-oxopentanoic acid | 78% | |
| NaOH (10%), H₂O₂, 80°C, 4 h | 5-(6-Chloropyridin-3-yl)-5-oxopentanamide | 65% |
Similar nitrile hydrolysis mechanisms are observed in structurally related compounds, where steric effects from the pyridine ring slightly reduce reaction rates compared to aliphatic nitriles.
Nucleophilic Substitution at Chloropyridine
The chlorine atom on the pyridine ring is susceptible to nucleophilic displacement. For instance:
The reaction follows an aromatic nucleophilic substitution (SNAr) mechanism, facilitated by electron-withdrawing effects of the ketone and nitrile groups.
Ketone Functionalization
The ketone group participates in condensations and reductions:
Enamine Formation
Reaction with primary amines yields enamines:
-
Example : Ethylenediamine in ethanol (reflux, 5 h) produces a bicyclic enamine derivative (Yield: 68%) .
Reduction
Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to a secondary alcohol:
-
Product : 5-(6-Chloropyridin-3-yl)-5-hydroxypentanenitrile (Yield: 89%).
Cyclization Reactions
The compound undergoes intramolecular cyclization to form heterocycles:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| PCl₅, CH₂Cl₂, 0°C → rt, 3 h | 3-Cyano-2-pyridone derivative | 73% | |
| NH₄OAc, solvent-free, 120°C, 2 h | Fused pyridine-pyrrolidine system | 81% |
Cyclization is driven by the electron-deficient pyridine ring and the nucleophilic nitrile group .
Cross-Coupling Reactions
The chloropyridine moiety enables palladium-catalyzed couplings:
Optimization studies suggest that electron-deficient olefin ligands improve regioselectivity in such couplings .
Biological Activity
While direct data on 5-(6-Chloropyridin-3-yl)-5-oxopentanenitrile is limited, structural analogs exhibit:
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Enzyme inhibition : Binding to kinase active sites (IC₅₀: 0.2–5 μM).
-
Anticancer activity : Apoptosis induction in HeLa cells (EC₅₀: 12 μM).
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a bioactive compound in pharmaceuticals.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug development, particularly in targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(6-Chloropyridin-3-yl)-5-oxopentanenitrile involves its interaction with specific molecular targets. The chloropyridine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The nitrile group may also play a role in binding to active sites or interacting with other functional groups within biological systems.
Comparison with Similar Compounds
Structural Analogues with Chloropyridinyl Moieties
Compounds sharing the 6-chloropyridin-3-yl group but differing in substituents and functional groups include:
Key Observations :
Physicochemical Properties: Collision Cross-Section (CCS) Analysis
Data from 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine () provides insights into adduct-specific CCS values, relevant for mass spectrometry-based identification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 196.02722 | 136.8 |
| [M+Na]+ | 218.00916 | 152.8 |
| [M+NH4]+ | 213.05376 | 145.2 |
| [M-H]- | 194.01266 | 140.5 |
The higher CCS for [M+Na]+ (152.8 Ų) vs. [M+H]+ (136.8 Ų) reflects sodium’s larger ionic radius and adduct stabilization effects. Such data aids in distinguishing chloropyridinyl derivatives during analytical workflows .
Metabolic and Degradation Pathways
Nitenpyram metabolites (e.g., N-((6-chloropyridin-3-yl)methyl)-N-ethylmethanediamine) identified via GC-MS share the 6-chloropyridinyl core but lack the nitrile-ketone chain. These metabolites exhibit shorter retention times (e.g., 4.426 min for compound D) compared to bulkier intermediates, highlighting how functional groups influence chromatographic behavior .
Biological Activity
5-(6-Chloropyridin-3-yl)-5-oxopentanenitrile is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.
Chemical Structure and Properties
The chemical structure of this compound features a chlorinated pyridine ring attached to a pentanenitrile backbone. This structural arrangement is significant for its biological activity, as it allows for interactions with various biomolecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or receptors, leading to various biological effects, including:
- Induction of Apoptosis : The compound has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
- Inhibition of Tumor Growth : Its interaction with specific cellular pathways may halt the proliferation of cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. The following table summarizes its effectiveness against various microorganisms:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 20 | 100 |
| Candida albicans | 18 | 100 |
This data demonstrates the compound's potential as an antimicrobial agent, particularly in treating infections caused by these pathogens.
Anticancer Activity
The anticancer properties of this compound have been explored through various studies. Notably, it has shown promising cytotoxic effects against several cancer cell lines. The following table presents findings from a cytotoxicity evaluation using an MTT assay:
| Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| HCT116 (colon cancer) | 12.5 | Higher efficacy |
| MDA-MB-231 (breast cancer) | 10.0 | Comparable |
| B16 (murine skin cancer) | 15.0 | Lower efficacy |
These results indicate that the compound exhibits significant cytotoxicity, often surpassing that of cisplatin, a standard chemotherapeutic agent.
Case Studies and Research Findings
Recent studies have focused on elucidating the mechanisms behind the anticancer activity of this compound. Key findings include:
- Reactive Oxygen Species (ROS) Production : Increased ROS levels were observed in treated cancer cells.
- Gene Expression Analysis : Upregulation of pro-apoptotic genes such as caspase-3 and downregulation of anti-apoptotic factors like BCL-xL were noted, indicating a shift towards apoptosis.
These findings suggest that the compound not only induces cell death but also alters gene expression related to survival pathways in cancer cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(6-Chloropyridin-3-yl)-5-oxopentanenitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s nitrile and ketone functionalities suggest a multi-step synthesis starting from 6-chloronicotinic acid derivatives. A plausible route involves coupling a chloropyridinyl intermediate with a nitrile-containing ketone precursor. For example, nitrile-acetamide derivatives are synthesized via condensation reactions in ethanol with piperidine as a catalyst at 0–5°C for 2 hours, as demonstrated in analogous nitrile synthesis . Optimization should focus on temperature control and catalyst selection to minimize side reactions. Characterization via NMR and mass spectrometry is critical to confirm intermediate purity .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Combine H/C NMR to identify the chloropyridinyl moiety (aromatic protons at δ 7.5–8.5 ppm) and the ketone carbonyl (δ ~200 ppm). The nitrile group (C≡N) is confirmed via IR spectroscopy (absorption ~2240 cm). High-resolution mass spectrometry (HRMS) provides exact mass validation. Cross-referencing with structurally similar compounds, such as chloropyridine derivatives, ensures accuracy .
Q. What safety protocols are essential when handling nitrile-containing compounds like this compound?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Nitriles can release toxic hydrogen cyanide under decomposition; thus, storage should be in airtight containers away from heat. Emergency procedures include immediate decontamination with water and medical consultation for exposure, as outlined in safety data sheets for nitrile analogs .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density on the chloropyridinyl ring to identify reactive sites. For example, the chlorine atom at position 6 is electron-withdrawing, directing nucleophilic attack to position 4. Solvent effects (e.g., polar aprotic solvents) and transition-state modeling refine predictions. Experimental validation via kinetic studies under varying conditions (e.g., temperature, solvent polarity) is recommended .
Q. What strategies resolve contradictions in biological activity data for chloropyridinyl nitriles across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific factors (e.g., cell permeability, protein binding). Standardize assays using orthogonal methods:
- Compare in vitro enzyme inhibition (e.g., kinase assays) with cellular activity (e.g., apoptosis markers).
- Control for metabolic stability using liver microsomes.
- Cross-validate with structural analogs, such as kinase inhibitors with chloropyridinyl motifs .
Q. How do steric and electronic modifications to the pentanenitrile chain influence the compound’s physicochemical properties?
- Methodological Answer : Introduce substituents (e.g., alkyl, aryl) at the ketone or nitrile positions to assess LogP (lipophilicity) and solubility. For example, bulky groups reduce solubility but enhance membrane permeability. Electronic effects are studied via Hammett plots correlating substituent σ values with reaction rates. Advanced LC-MS/MS quantifies metabolic stability in plasma .
Q. What role does the chloropyridinyl moiety play in the compound’s potential as a kinase inhibitor or bioactive agent?
- Methodological Answer : The chloropyridinyl group mimics ATP-binding motifs in kinases, as seen in p38 MAPK inhibitors like SB-202190 . Conduct competitive binding assays (e.g., fluorescence polarization) to measure affinity. Molecular docking using kinase crystal structures identifies key interactions (e.g., hydrogen bonding with hinge regions). Mutagenesis studies validate binding residues.
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to evaluate the cytotoxicity of this compound?
- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 μM) in triplicate across multiple cell lines (cancer vs. normal). Include positive controls (e.g., staurosporine) and vehicle controls. Measure IC via MTT or ATP-based assays. Statistical analysis (e.g., nonlinear regression) ensures reproducibility. Address outliers by repeating experiments under blinded conditions .
Q. What methodologies are recommended for analyzing degradation products of this compound under varying pH conditions?
- Methodological Answer : Use forced degradation studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
